molecular formula C5H4Br2N2OS B062392 4,5-Dibromothiophene-2-carbohydrazide CAS No. 171851-25-5

4,5-Dibromothiophene-2-carbohydrazide

Cat. No. B062392
M. Wt: 299.97 g/mol
InChI Key: XYZOOBRFZARVRB-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-carbohydrazide (CAS# 171851-25-5) is a useful research chemical . It has a molecular weight of 299.97 and a molecular formula of C5H4Br2N2OS .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromothiophene-2-carbohydrazide can be represented by the SMILES notation: C1=C(SC(=C1Br)Br)C(=O)NN . This indicates that the molecule contains a thiophene ring with bromine atoms at the 4 and 5 positions, and a carbohydrazide group at the 2 position .


Physical And Chemical Properties Analysis

4,5-Dibromothiophene-2-carbohydrazide is a solid substance with a melting point of 201-203°C . It has a density of 2.161 g/cm3 . The exact boiling point is not reported .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives, which are studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK), a key enzyme in cancer growth and metastasis .

Methods of Application

Various physical (color, melting point, etc.) and spectroscopic (IR, 1HNMR, 13CNMR, and MS) methods were used to determine the structure of the novel 5-bromoindole hydrazone derivatives .

Results or Outcomes

The novel indole hydrazone derivatives inhibited cell proliferation in three human cancer cell lines tested, with the 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative being the most potent against Hep G2 hepatocellular carcinoma cells .

Application in Tuberculosis Research

Specific Scientific Field

Tuberculosis Research

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles, which are studied for their potential as inhibitors of Asp kinase, a key enzyme in Mycobacterium tuberculosis .

Methods of Application

The compounds were synthesized using 5-bromobenzofuran-2-carbohydrazide and characterized by analytical and spectral data .

Results or Outcomes

Among the tested compounds, certain derivatives of oxadiazole showed the highest binding energy with the lowest inhibition constant, indicating a high affinity to Asp Kinase protein .

Application in Structural Biology

Specific Scientific Field

Structural Biology

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide has been used in the study of the crystal structure of human Pim-1 kinase .

Methods of Application

The compound was used in complex with a consensus peptide to study the structure of the kinase .

Results or Outcomes

The study provided insights into the structure of human Pim-1 kinase, which could be useful in the development of targeted therapies .

Application in Diabetes Research

Specific Scientific Field

Diabetes Research

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide is used in the synthesis of carbohydrazide derivatives, which are studied as potential Dipeptidyl peptidase-4 (DPP-IV) inhibitors . DPP-IV inhibitors are known as safe and well-tolerated antidiabetic medicine .

Methods of Application

Wet-lab synthesis was used to make derivatives that met all requirements, and then FTIR, NMR, and mass spectrometry were used to confirm the structures and perform biological assays .

Results or Outcomes

In molecular docking experiments (PDB ID: 2P8S), many molecules displayed more potent interactions than native ligands, exhibiting more hydrogen bonds .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide is used as a building block in organic synthesis .

Methods of Application

The compound is used in various reactions to synthesize new organic compounds .

Results or Outcomes

The synthesized compounds are characterized by analytical and spectral data .

Application in Crystallography

Specific Scientific Field

Crystallography

Summary of the Application

4,5-Dibromothiophene-2-carbohydrazide has been used in the study of the crystal structure of various compounds .

Methods of Application

The compound is used in complex with other molecules to study the structure of the crystals .

Results or Outcomes

The study provided insights into the structure of various compounds, which could be useful in the development of new materials .

Safety And Hazards

4,5-Dibromothiophene-2-carbohydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures should include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dibromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOOBRFZARVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361153
Record name 4,5-dibromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiophene-2-carbohydrazide

CAS RN

171851-25-5
Record name 4,5-dibromothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171851-25-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Sun, S Kim, SY Shin, K Takemura… - Available at SSRN …, 2023 - papers.ssrn.com
Clinically available antifungal drugs have therapeutic limitations due to toxicity, narrow spectrum of activity, and intrinsic or acquired drug resistance. Thus, there is an urgent need for …
Number of citations: 0 papers.ssrn.com
S Kim - 2022 - search.proquest.com
Over the past decade, there have been significant advances in computer-aided drug design (CADD), and it has been widely used to improve target activity while maintaining desirable …
Number of citations: 0 search.proquest.com

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